SDMA

描述

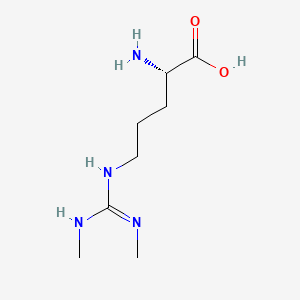

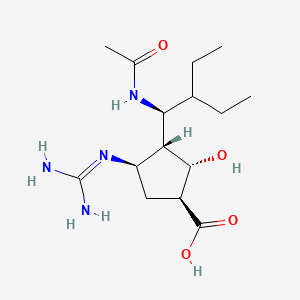

对称二甲基精氨酸是一种天然存在的化合物,属于精氨酸及其衍生物类有机化合物。它是由蛋白质中精氨酸残基的翻译后甲基化形成的。对称二甲基精氨酸在结构上与L-精氨酸相关,可以干扰L-精氨酸相关的信号通路。 已知它能抑制一氧化氮合成,被认为是一种尿毒症毒素 .

准备方法

合成路线和反应条件: 对称二甲基精氨酸可以通过蛋白质中精氨酸残基的甲基化合成。 该过程涉及蛋白质精氨酸甲基转移酶,该酶催化将甲基从S-腺苷甲硫氨酸转移到精氨酸的胍基上 .

工业生产方法: 在工业环境中,对称二甲基精氨酸通常通过涉及精氨酸与甲基化剂反应的化学合成来生产。 反应条件通常包括使用乙腈等溶剂和三氟乙酸等酸来促进甲基化过程 .

化学反应分析

反应类型: 对称二甲基精氨酸会发生各种化学反应,包括:

氧化: 对称二甲基精氨酸可以被氧化形成二甲胺和瓜氨酸。

还原: 它可以被还原形成精氨酸。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要产物形成:

氧化: 二甲胺和瓜氨酸。

还原: 精氨酸。

取代: 各种取代精氨酸衍生物

科学研究应用

对称二甲基精氨酸具有广泛的科学研究应用,包括:

化学: 它被用作分析化学中定量甲基化精氨酸衍生物的参考化合物。

生物学: 对称二甲基精氨酸被研究用于其在细胞信号传导和蛋白质甲基化中的作用。

作用机制

对称二甲基精氨酸通过抑制一氧化氮合酶发挥作用,一氧化氮合酶是一种负责从L-精氨酸产生一氧化氮的酶。这种抑制导致一氧化氮水平降低,这会导致内皮功能障碍、血管收缩和血压升高。 对称二甲基精氨酸还与L-精氨酸竞争转运机制,进一步减少一氧化氮合成 .

相似化合物的比较

对称二甲基精氨酸通常与不对称二甲基精氨酸进行比较,不对称二甲基精氨酸是另一种甲基化精氨酸衍生物。这两种化合物都抑制一氧化氮合成,但不对称二甲基精氨酸是更有效的抑制剂。 其他类似化合物包括L-N-单甲基精氨酸和N-甲基精氨酸,它们也影响一氧化氮合成,但在效力和作用机制上有所不同 .

类似化合物:

- 不对称二甲基精氨酸

- L-N-单甲基精氨酸

- N-甲基精氨酸

对称二甲基精氨酸在其对一氧化氮合酶的特异性抑制和作为肾脏和心血管疾病生物标志物的作用方面是独特的。 其独特的结构和功能特性使其成为科学研究和临床诊断中的宝贵化合物 .

属性

IUPAC Name |

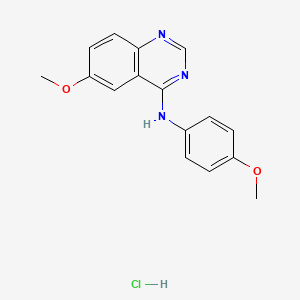

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPFXCBJHIIJGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952691 | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30344-00-4 | |

| Record name | Symmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30344-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symmetric dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symmetric dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Symmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SDMA impact NO production?

A: Although this compound doesn't directly inhibit NOS, it can indirectly influence NO production by competing with L-arginine for cellular uptake via the y+LAT2 transporter. This competition may limit L-arginine availability for NOS, potentially leading to reduced NO synthesis [].

Q2: What are the potential implications of elevated this compound levels?

A: Elevated this compound levels, often observed in chronic kidney disease (CKD) [, , , ], might signal reduced renal function due to its primary excretion route being renal clearance [, ]. While not a direct NOS inhibitor, increased this compound could indirectly affect NO bioavailability, potentially contributing to cardiovascular complications associated with CKD [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound within these research papers?

A4: No, the provided research papers do not include specific spectroscopic data for this compound.

A4: The provided research papers primarily focus on the clinical significance of this compound as a biomarker for renal function, particularly in the context of cardiovascular health. These articles do not delve into the detailed chemical properties, environmental impact, or manufacturing processes of this compound. Therefore, we cannot provide answers to questions related to these aspects based on the provided information.

Q5: How is this compound eliminated from the body?

A: this compound is primarily eliminated from the body via renal excretion, making it a potential marker for assessing glomerular filtration rate (GFR) [, , ].

Q6: Has this compound been investigated in clinical trials?

A: While this compound is extensively researched as a biomarker, the provided research papers do not describe its direct use as a therapeutic agent in clinical trials. The focus remains on its role as a prognostic indicator for various health conditions, especially those related to cardiovascular and renal health [, , , , ].

A6: The provided research articles do not contain information on resistance mechanisms, toxicological profiles, drug delivery strategies, or targeting approaches specifically related to this compound.

Q7: Can this compound be used as a biomarker for CKD?

A: Yes, research suggests that this compound can be a valuable biomarker for CKD. Studies indicate that this compound levels rise earlier than serum creatinine in cats with CKD, potentially enabling earlier diagnosis and intervention [].

Q8: Is this compound a better predictor of renal function than creatinine?

A: Research suggests this compound might be more sensitive than creatinine in detecting early decreases in GFR in dogs []. In a study involving dogs with X-linked hereditary nephropathy, this compound identified a decrease in GFR earlier than creatinine, highlighting its potential as an early indicator of kidney function decline [].

Q9: What other conditions have been linked to altered this compound levels?

A9: Beyond CKD, research points to potential associations between altered this compound levels and various conditions like:

- Hypertension: Studies found increased this compound levels in individuals with essential hypertension, suggesting a possible link to cardiovascular health [, ].

- Polycystic ovary syndrome (PCOS): Elevated this compound levels were observed in women with PCOS, hinting at a potential connection to endothelial dysfunction and cardiovascular risk [].

- Persistent pulmonary hypertension of the newborn (PPHN): Research indicates elevated ADMA and the ADMA/SDMA ratio in newborns with PPHN, implying a possible role of these metabolites in the disease's pathogenesis [].

Q10: What analytical methods are used to measure this compound?

A10: Several analytical techniques are employed for accurate and reliable this compound quantification:

- High-performance liquid chromatography (HPLC): This widely utilized method, often coupled with tandem mass spectrometry (HPLC-MS/MS), allows precise measurement of this compound and related metabolites in various biological samples [, , , , , , ].

- Liquid chromatography-mass spectrometry (LC-MS): This highly specific and sensitive technique enables the simultaneous measurement of this compound and other arginine metabolites, offering valuable insights into metabolic pathways [].

- Capillary electrophoresis: This method has been used to measure this compound and other regulators of NO synthesis in biological samples, providing insights into metabolic changes associated with specific conditions [].

Q11: What are the advantages of using mass spectrometry-based methods for this compound quantification?

A11: Mass spectrometry-based methods, such as HPLC-MS/MS and LC-MS, offer significant advantages for this compound quantification:

- High specificity: These methods can differentiate this compound from its structural isomers, such as ADMA, ensuring accurate measurements [].

- Enhanced sensitivity: Mass spectrometry provides high sensitivity, enabling the detection of low this compound concentrations often encountered in biological samples [].

- Simultaneous measurement of multiple analytes: These methods can quantify this compound alongside other related metabolites, providing a more comprehensive understanding of metabolic pathways [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)

![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)